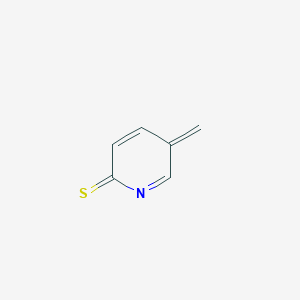
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is an organometallic compound with the molecular formula C24H38Ba. It is a barium complex with two cyclopentadienyl ligands that are substituted with tetramethyl and propyl groups. This compound is known for its unique chemical properties and applications in various fields, including materials science and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of barium metal with the corresponding cyclopentadienyl ligand. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The cyclopentadienyl ligand is prepared by alkylation of cyclopentadiene with methyl and propyl groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of specialized equipment to handle the reactive barium metal and the volatile cyclopentadienyl ligands. The product is purified by distillation or recrystallization to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and the corresponding oxidized ligands.
Reduction: It can be reduced to form barium metal and the reduced ligands.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield barium oxide, while reduction reactions yield barium metal. Substitution reactions result in the formation of new barium complexes with different ligands .
Aplicaciones Científicas De Investigación
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- has several scientific research applications, including:
Materials Science: It is used in the synthesis of barium-containing thin films and coatings, which have applications in electronics and optics.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Superconductors: It is used in the preparation of high-temperature superconducting materials.
Luminescent Materials: The compound is used as a precursor for the synthesis of luminescent materials used in display technologies
Mecanismo De Acción
The mechanism of action of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- involves the interaction of the barium ion with the cyclopentadienyl ligands. The barium ion forms a coordination complex with the ligands, which stabilizes the compound and imparts unique chemical properties. The cyclopentadienyl ligands can participate in various chemical reactions, facilitating the compound’s use in catalysis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentamethylcyclopentadienyl)barium: This compound has similar cyclopentadienyl ligands but with different alkyl substitutions.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: This compound has different ligands but shares similar coordination chemistry with barium.
Bis(tri(isopropyl)cyclopentadienyl)barium: This compound has bulkier cyclopentadienyl ligands, leading to different chemical properties .
Uniqueness
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand structure, which imparts distinct chemical reactivity and stability. The tetramethyl and propyl substitutions on the cyclopentadienyl ligands provide steric hindrance, enhancing the compound’s thermal stability and making it suitable for high-temperature applications .
Propiedades
Fórmula molecular |
C24H38Ba |
|---|---|
Peso molecular |
463.9 g/mol |
Nombre IUPAC |
barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
Clave InChI |
DCSLHCGAZGGAPA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)


![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)



![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)

![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)


